molecular formula C10H15N3O B13658643 5-(tert-Butyl)-N-hydroxynicotinimidamide

5-(tert-Butyl)-N-hydroxynicotinimidamide

Cat. No.: B13658643
M. Wt: 193.25 g/mol
InChI Key: KSRJJYQSPJDUHR-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-N-hydroxynicotinimidamide is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the hydroxynicotinimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-N-hydroxynicotinimidamide typically involves the reaction of nicotinic acid derivatives with tert-butylamine and hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The process may also include purification steps such as crystallization or chromatography to remove any impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-N-hydroxynicotinimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

5-(tert-Butyl)-N-hydroxynicotinimidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-N-hydroxynicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid Derivatives: Compounds such as nicotinamide and nicotinic acid share structural similarities with 5-(tert-Butyl)-N-hydroxynicotinimidamide.

    tert-Butyl Derivatives: Compounds like tert-butyl alcohol and tert-butylamine have similar tert-butyl groups.

Uniqueness

This compound is unique due to the combination of the tert-butyl group and the hydroxynicotinimidamide moiety

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-tert-butyl-N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C10H15N3O/c1-10(2,3)8-4-7(5-12-6-8)9(11)13-14/h4-6,14H,1-3H3,(H2,11,13)

InChI Key

KSRJJYQSPJDUHR-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CN=CC(=C1)/C(=N/O)/N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)C(=NO)N

Origin of Product

United States

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